molecular formula C20H21N3O5 B5601843 ethyl 3-(3a,7a-dihydro-1H-indol-3-yl)-N-(4-nitrobenzoyl)alaninate

ethyl 3-(3a,7a-dihydro-1H-indol-3-yl)-N-(4-nitrobenzoyl)alaninate

Cat. No. B5601843
M. Wt: 383.4 g/mol
InChI Key: ROONXJBTUSZQSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"Ethyl 3-(3a,7a-dihydro-1H-indol-3-yl)-N-(4-nitrobenzoyl)alaninate" is a compound synthesized through complex organic reactions, notable for its unique structural and chemical properties. The focus is on its synthesis process, molecular and physical characteristics, and potential reactivity without delving into its applications or pharmacological aspects.

Synthesis Analysis

The synthesis of related compounds involves a multi-step organic process, starting with aza-alkylation and intramolecular Michael cascade reactions. For instance, ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate is prepared with good yield by reacting (E)-ethyl 3-[2-(tosylamino)phenyl]acrylate with 2-bromo-4′′-nitroacetophenone, followed by desulfonative dehydrogenation. This method demonstrates the complexity and precision required in synthesizing such compounds, ensuring structural integrity and purity (Sunyoung Choi & Sung‐Gon Kim, 2017).

properties

IUPAC Name

ethyl 3-(3a,7a-dihydro-1H-indol-3-yl)-2-[(4-nitrobenzoyl)amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5/c1-2-28-20(25)18(11-14-12-21-17-6-4-3-5-16(14)17)22-19(24)13-7-9-15(10-8-13)23(26)27/h3-10,12,16-18,21H,2,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROONXJBTUSZQSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CNC2C1C=CC=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.